Author: BenchChem Technical Support Team. Date: January 2026
An In-Depth Technical Guide to the Biological Activity of Piperazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Piperazine Ring
The piperazine ring, a six-membered saturated heterocycle containing two nitrogen atoms in a 1,4-arrangement, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2] Its prevalence in a vast array of clinically successful drugs is a testament to its unique physicochemical and structural properties. The two basic nitrogen atoms, which can be protonated at physiological pH, allow for crucial ionic interactions with biological targets.[3] Furthermore, the piperazine core can act as a hydrogen bond acceptor and possesses conformational flexibility, enabling it to serve as a versatile scaffold for arranging pharmacophoric groups in optimal orientations for target engagement.[1] This inherent versatility has cemented piperazine's status as a "privileged scaffold," a molecular framework that is capable of providing useful ligands for more than one type of receptor or enzyme target. This guide provides a comprehensive technical overview of the diverse biological activities of piperazine derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used for their evaluation.
I. Anticancer Activity: Targeting the Hallmarks of Malignancy
Piperazine derivatives have emerged as a significant class of anticancer agents, with numerous compounds demonstrating potent cytotoxic and antiproliferative effects across a wide range of human cancer cell lines.[4][5] Their mechanisms of action are diverse, often involving the modulation of key signaling pathways that are dysregulated in cancer, leading to the inhibition of cell proliferation, induction of apoptosis, and cell cycle arrest.[6]
Mechanism of Action: Inhibition of the PI3K/Akt/mTOR Signaling Pathway
A pivotal mechanism through which many piperazine derivatives exert their anticancer effects is the inhibition of the phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway. This pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a frequent event in a multitude of human cancers.[7]
// Nodes
RTK [label="Growth Factor\nReceptor (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"];
Piperazine [label="Piperazine\nDerivative", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
PI3K [label="PI3K", fillcolor="#FBBC05", fontcolor="#202124"];
PIP2 [label="PIP2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
PIP3 [label="PIP3", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
PDK1 [label="PDK1", fillcolor="#F1F3F4", fontcolor="#202124"];
Akt [label="Akt", fillcolor="#4285F4", fontcolor="#FFFFFF"];
mTORC1 [label="mTORC1", fillcolor="#4285F4", fontcolor="#FFFFFF"];
CellGrowth [label="Cell Growth &\nProliferation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Apoptosis [label="Apoptosis", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Inhibition [label="Inhibition", shape=plaintext, fontcolor="#EA4335"];
// Edges
RTK -> PI3K [label="Activation"];
Piperazine -> PI3K [arrowhead=tee, color="#EA4335", style=dashed, label="Inhibits"];
PI3K -> PIP3 [label="Phosphorylates"];
PIP2 -> PIP3 [style=invis];
PIP3 -> PDK1;
PDK1 -> Akt [label="Phosphorylates\n(Thr308)"];
PIP3 -> Akt [label="Recruits to\nmembrane"];
Akt -> mTORC1 [label="Activates"];
mTORC1 -> CellGrowth [label="Promotes"];
Akt -> Apoptosis [arrowhead=tee, label="Inhibits"];
// Invisible edges for layout
{rank=same; RTK; Piperazine;}
{rank=same; PIP2; PI3K;}
{rank=same; PIP3; PDK1;}
{rank=same; Akt;}
{rank=same; mTORC1;}
{rank=same; CellGrowth; Apoptosis;}
}
end_dot
Caption: Piperazine derivatives inhibiting the PI3K/Akt/mTOR pathway.
By inhibiting PI3K, these compounds prevent the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3). This, in turn, prevents the recruitment and activation of downstream effectors like Akt and mTORC1, ultimately leading to decreased cell proliferation and the induction of apoptosis.[8] The effect on this pathway can be confirmed experimentally by observing decreased phosphorylation of Akt (at Ser473 and Thr308) and downstream targets via Western blot analysis.[9]
Quantitative Data: In Vitro Cytotoxicity
The anticancer efficacy of piperazine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) values against various cancer cell lines.
| Compound Class | Derivative Example | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Vindoline-Piperazine Conjugate | [4-(trifluoromethyl)benzyl]piperazine derivative (23) | MDA-MB-468 (Breast) | 1.00 | [1][10] |
| Vindoline-Piperazine Conjugate | 1-bis(4-fluorophenyl)methyl piperazine derivative (25) | HOP-92 (Lung) | 1.35 | [1][10] |
| Quinoxalinyl-piperazine | Compound 30 | MDA-MB-231 (Breast) | 0.012 | [5][11] |
| Quinoxalinyl-piperazine | Compound 30 | Caki-1 (Renal) | 0.011 | [5][11] |
| Berberine-piperazine | Derivative 47a | HeLa (Cervical) | 7.327 | [6] |
| Ursolic Acid-piperazine | Derivative 17 | HepG2 (Liver) | 5.40 | [6] |
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.
Causality: This assay is chosen for initial screening due to its high-throughput nature and its ability to provide a quantitative measure of a compound's effect on cell viability. The reduction of MTT to formazan by mitochondrial dehydrogenases is directly proportional to the number of living, metabolically active cells.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with serial dilutions of the piperazine derivatives for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Causality: This protocol is employed to elucidate the mechanism of cell death induced by the piperazine derivative. The externalization of phosphatidylserine (detected by Annexin V) is an early hallmark of apoptosis, while propidium iodide (PI) uptake indicates loss of membrane integrity, a feature of late apoptotic and necrotic cells.
Methodology:
-
Cell Treatment: Treat cells with the piperazine derivative at its IC50 concentration for a predetermined time (e.g., 24 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (1 mg/mL).
-
Incubation: Incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X binding buffer and analyze the cells by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.
II. Central Nervous System (CNS) Activity: Modulating Neurotransmission
Arylpiperazine derivatives are particularly prominent in the development of drugs targeting the central nervous system.[7] Their ability to interact with various neurotransmitter receptors, especially dopamine and serotonin receptors, has led to their use as antipsychotics, antidepressants, and anxiolytics.[12]
Mechanism of Action: Dopamine and Serotonin Receptor Modulation
Many atypical antipsychotics containing the arylpiperazine scaffold exhibit a multi-receptor binding profile, often acting as antagonists or partial agonists at dopamine D2 receptors and serotonin 5-HT1A and 5-HT2A receptors.[13][14] This "dopamine-serotonin system stabilizer" activity is believed to contribute to their efficacy in treating both the positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects compared to typical antipsychotics.[6]
// Nodes
Arylpiperazine [label="Arylpiperazine\nDerivative", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
D2R [label="{Dopamine D2 Receptor|Antagonism/\nPartial Agonism}", fillcolor="#FBBC05", fontcolor="#202124"];
SHT1A [label="{Serotonin 5-HT1A Receptor|Agonism/\nPartial Agonism}", fillcolor="#34A853", fontcolor="#FFFFFF"];
SHT2A [label="{Serotonin 5-HT2A Receptor|Antagonism}", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Antipsychotic [label="Antipsychotic\nEffect", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
Antidepressant [label="Antidepressant/\nAnxiolytic Effect", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
Arylpiperazine -> D2R [color="#5F6368"];
Arylpiperazine -> SHT1A [color="#5F6368"];
Arylpiperazine -> SHT2A [color="#5F6368"];
D2R -> Antipsychotic;
SHT2A -> Antipsychotic;
SHT1A -> Antidepressant;
}
end_dot
Caption: Multi-target receptor modulation by arylpiperazine derivatives in the CNS.
Aripiprazole , for example, is a partial agonist at D2 and 5-HT1A receptors and an antagonist at 5-HT2A receptors.[6] Its partial agonism at D2 receptors is thought to modulate dopaminergic activity, reducing it in hyperdopaminergic states and increasing it in hypodopaminergic states.
Quantitative Data: Receptor Binding Affinities
The potency of CNS-active piperazine derivatives is determined by their binding affinity (Ki) to target receptors. Lower Ki values indicate higher affinity.
| Compound | D2 Ki (nM) | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | Reference |
| Aripiprazole | ~0.34 | ~1.7 | ~3.4 | [13] |
| Compound 12a | 300 | 41.5 | 315 | [13] |
| Compound 9b | - | 23.9 | 39.4 | [13] |
| Compound 11 | High Affinity | High Affinity | High Affinity | [14] |
Synthesis of Key CNS Drugs
The synthesis of many piperazine-containing CNS drugs involves the coupling of a functionalized piperazine with an appropriate aryl or heteroaryl moiety.
Synthesis of Aripiprazole: A common method involves the condensation of 7-(4-bromobutoxy)-3,4-dihydroquinolin-2-one with 1-(2,3-dichlorophenyl)piperazine.[15][16]
Synthesis of Vortioxetine: A key step is the palladium-catalyzed coupling of 1-bromo-2-iodobenzene with 1-Boc-piperazine, followed by another coupling reaction with 2,4-dimethylbenzenethiol and subsequent deprotection.[17][18]
III. Antiviral and Antimicrobial Activity
The piperazine scaffold is also a key component in a number of agents developed to combat infectious diseases, including viral and bacterial infections.
Antiviral Activity: Targeting HIV Enzymes
Piperazine derivatives have been successfully developed as inhibitors of key HIV enzymes, such as reverse transcriptase and protease, which are essential for viral replication.
Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs): Certain diarylpyrimidine derivatives bearing a piperazine sulfonyl group have shown potent activity against wild-type and resistant strains of HIV-1 by binding to an allosteric site on the reverse transcriptase enzyme, thereby inhibiting its function.[19]
Protease Inhibitors (PIs): The piperazine moiety has been incorporated into the structure of HIV protease inhibitors to improve their pharmacokinetic properties and binding affinity to the enzyme's active site.
| Compound Class | Target | IC50 | Reference |
| α-anilinophenylacetamide derivative (R 89439) | HIV-1 Reverse Transcriptase | 4 nM (in CEM cells) | [19] |
| Piperazine-based compounds | HIV Protease | Varies | [10][20][21] |
Antimicrobial Activity
Piperazine derivatives have demonstrated a broad spectrum of activity against various bacterial and fungal pathogens.[22][23] The structure-activity relationship studies indicate that the nature of the substituents on the piperazine ring plays a crucial role in determining the antimicrobial potency.[24]
Quantitative Data: Minimum Inhibitory Concentration (MIC)
The antimicrobial activity is determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.
| Compound Class | Organism | MIC (µg/mL) | Reference |
| Ciprofloxacin Derivative (5h) | Ciprofloxacin-resistant P. aeruginosa | 16 | [2] |
| Piperazine-1-carboxamidine | Candida albicans | 2.22 | [15] |
| Pyrimidine Incorporated Piperazine | S. aureus | - | [17] |
| Piperazine Derivative (RL-308) | Shigella flexneri | 2 | [13] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
Causality: The broth microdilution method is a standardized and quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits microbial growth. It is a fundamental assay in the screening and development of new antimicrobial drugs.
Methodology:
-
Compound Preparation: Prepare serial two-fold dilutions of the piperazine derivatives in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Inoculation: Inoculate each well with the microbial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
IV. Anthelmintic Activity: A Classic Application
Historically, piperazine and its simple salts were widely used as anthelmintic agents to treat parasitic worm infections.[4]
Mechanism of Action: GABA Receptor Agonism
Piperazine acts as a selective agonist at γ-aminobutyric acid (GABA) receptors in nematodes.[4][25] This leads to the opening of chloride channels and hyperpolarization of the muscle cell membrane, resulting in flaccid paralysis of the worm. The paralyzed worms are then expelled from the host's gastrointestinal tract by normal peristalsis. The selectivity of piperazine arises from the fact that in vertebrates, GABA receptors are primarily located in the CNS, whereas in nematodes, they are crucial for neuromuscular function.[3][26]
V. In Vivo Evaluation: From Bench to Preclinical Models
Promising piperazine derivatives identified through in vitro screening must be evaluated in in vivo models to assess their efficacy, pharmacokinetics, and toxicity in a whole-organism context.
Experimental Protocol: Xenograft Models for Anticancer Activity
Causality: Xenograft models, where human cancer cells are implanted into immunodeficient mice, are the gold standard for evaluating the in vivo efficacy of anticancer agents. They allow for the assessment of a compound's ability to inhibit tumor growth in a physiological environment.[27]
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., PC-3 for prostate cancer) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and vehicle control groups.
-
Compound Administration: Administer the piperazine derivative via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.
-
Monitoring: Measure tumor volume and mouse body weight regularly (e.g., 2-3 times per week).
-
Endpoint Analysis: At the end of the study, calculate the tumor growth inhibition (TGI) and assess any signs of toxicity.
// Nodes
Synthesis [label="Synthesis of\nPiperazine Derivatives", fillcolor="#F1F3F4", fontcolor="#202124"];
InVitro [label="In Vitro Screening\n(MTT, MIC, etc.)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Lead_ID [label="Lead Compound\nIdentification", fillcolor="#FBBC05", fontcolor="#202124"];
Mechanism [label="Mechanism of Action Studies\n(Western Blot, Flow Cytometry)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
InVivo [label="In Vivo Efficacy & Toxicity\n(Xenograft Models)", fillcolor="#34A853", fontcolor="#FFFFFF"];
Clinical [label="Preclinical Candidate", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges
Synthesis -> InVitro;
InVitro -> Lead_ID;
Lead_ID -> Mechanism;
Lead_ID -> InVivo;
Mechanism -> InVivo;
InVivo -> Clinical;
}
end_dot
Caption: General experimental workflow for the development of piperazine-based therapeutics.
Conclusion
The piperazine scaffold continues to be a remarkably versatile and fruitful starting point for the design and discovery of new therapeutic agents. Its favorable physicochemical properties and synthetic tractability have enabled the development of a wide range of drugs with diverse biological activities, from anticancer and CNS agents to anti-infectives. The ongoing exploration of novel piperazine derivatives, coupled with a deeper understanding of their mechanisms of action and structure-activity relationships, promises to yield the next generation of innovative medicines to address unmet medical needs. This guide has provided a technical framework for understanding and evaluating the multifaceted biological activities of this privileged heterocyclic core.
References
-
Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984. [Link]
-
Gawad, J., et al. (2023). The Structure–Antimicrobial Activity Relationships of a Promising Class of the Compounds Containing the N-Arylpiperazine Scaffold. International Journal of Molecular Sciences, 24(15), 12285. [Link]
-
Oshiro, Y., et al. (1998). Novel antipsychotic agents with dopamine autoreceptor agonist properties: synthesis and pharmacology of 7-[4-(4-phenyl-1-piperazinyl)butoxy]-2(1H)-quinolinone derivatives. Journal of Medicinal Chemistry, 41(5), 658-667. [Link]
-
Mokrosz, J. L., et al. (1994). Structure-activity relationship studies of CNS agents. Part 14: Structural requirements for the 5-HT1A and 5-HT2A receptor selectivity of simple 1-(2-pyrimidinyl)piperazine derivatives. Pharmazie, 49(11), 801-806. [Link]
-
Chaudhary, P., et al. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Organic Communications, 10(3), 186-198. [Link]
-
Patel, K., et al. (2025). Recent advances in piperazine derivatives as antibacterial agents: a comprehensive review (2020-2024). Molecular Diversity. [Link]
-
Bang-Andersen, B., et al. (2011). Discovery of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine (Lu AA21004): a novel multimodal antidepressant. Journal of Medicinal Chemistry, 54(9), 3206-3221. [Link]
-
Faizan, M., et al. (2024). The structure‐activity relationship of anticancer activity piperazine derivatives. Medicinal Chemistry. [Link]
-
Martin, R. J. (1995). Modes of action of anthelmintic drugs. Veterinary Journal, 150(1), 11-30. [Link]
-
Mao, Y., et al. (2021). Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. Pharmaceuticals, 14(10), 1033. [Link]
-
Kharb, R., et al. (2012). A valuable insight into recent advances on antimicrobial activity of piperazine derivatives. Der Pharma Chemica, 4(6), 2470-2488. [Link]
-
Szymański, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2196. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of piperazines. [Link]
-
Podlewska, S., et al. (2019). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Chemical Neuroscience, 10(6), 2864-2877. [Link]
-
Faizan, M., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780. [Link]
-
Faizan, M., et al. (2024). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry, 20(8), 753-780. [Link]
-
Kaczmarek, Ł. S. (2017). Simple synthesis of aripiprazole API in desired polymorphic form. Acta Poloniae Pharmaceutica, 74(5), 1439-1443. [Link]
-
Leopoldo, M., et al. (2022). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. Molecules, 27(4), 1278. [Link]
-
Sharma, R., et al. (2023). Structure of cinnamyl piperazine derivatives as CNS agents. Multi-targeted pharmacological properties of cinnamyl piperazine derivatives: a comprehensive review. [Link]
-
Ghosh, A. K., et al. (2007). Novel HIV-1 protease inhibitors active against multiple PI-Resistant viral strains: Coadministration with indinavir. Journal of Medicinal Chemistry, 50(16), 3768-3777. [Link]
-
Lo Presti, L., et al. (2003). New arylpiperazine derivatives with high affinity for alpha1A, D2 and 5-HT2A receptors. Bioorganic & Medicinal Chemistry Letters, 13(22), 4005-4009. [Link]
-
Leopoldo, M., et al. (2021). Knowledge-Based Design of Long-Chain Arylpiperazine Derivatives Targeting Multiple Serotonin Receptors as Potential Candidates for Treatment of Autism Spectrum Disorder. Journal of Medicinal Chemistry, 64(13), 9336-9352. [Link]
-
Lin, Y. C., et al. (2022). Discovery of 1-Benzhydryl-Piperazine-Based HDAC Inhibitors with Anti-Breast Cancer Activity: Synthesis, Molecular Modeling, In Vitro and In Vivo Biological Evaluation. International Journal of Molecular Sciences, 23(21), 13459. [Link]
-
Pauwels, R., et al. (1993). Potent and highly selective human immunodeficiency virus type 1 (HIV-1) inhibition by a series of alpha-anilinophenylacetamide derivatives targeted at HIV-1 reverse transcriptase. Proceedings of the National Academy of Sciences, 90(5), 1711-1715. [Link]
-
Stankiewicz, M., et al. (2023). Synthesis of novel 5-HT1A arylpiperazine ligands: Binding data and computer-aided analysis of pharmacological potency. Bioorganic Chemistry, 132, 106349. [Link]
-
Santana, A. G., et al. (2018). Piperazine-based HIV-1 entry inhibitors: Massive in silico library design and screening for gp120 attachment inhibitors. bioRxiv. [Link]
-
Flores-Ramos, M., et al. (2020). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Salud Mental, 43(6), 297-303. [Link]
-
Di Braccio, M., et al. (2000). High potent and selective arylpiperazine derivatives as ligands for the 5-HT1A receptor. Bioorganic & Medicinal Chemistry Letters, 10(10), 1089-1092. [Link]
-
Wang, S., et al. (2020). Synthesis and pharmacological evaluation of piperidine (piperazine)-amide substituted derivatives as multi-target antipsychotics. Bioorganic & Medicinal Chemistry Letters, 30(20), 127506. [Link]
-
Dijkstra, D., et al. (2016). Structure-dependent inhibition of the human α1β2γ2 GABAA receptor by piperazine derivatives: A novel mode of action. European Journal of Pharmacology, 788, 290-297. [Link]
-
Cuzzucoli Crucitti, G., et al. (2015). Madurahydroxylactone Derivatives as Dual Inhibitors of Human Immunodeficiency Virus Type 1 Integrase and RNase H. Journal of Medicinal Chemistry, 58(4), 1915-1928. [Link]
-
Zaupa, C., et al. (2020). Binding affinity (nanomolar) of benzodiazepine site ligands at α1-5β2γ2s GABAA receptors. Journal of Pharmacological and Toxicological Methods, 103, 106680. [Link]
-
Arslan, F. N., et al. (2023). Piperazine derivatives with potent drug moiety as efficient acetylcholinesterase, butyrylcholinesterase, and glutathione S-transferase inhibitors. Journal of Biochemical and Molecular Toxicology, 37(2), e23259. [Link]
-
Kumar, S., et al. (2021). Synthesis of piperazine-based analog as anthelmintic agent. Journal of Emerging Technologies and Innovative Research, 8(6), e117-e125. [Link]
-
Squires, R. F., & Saederup, E. (1990). Mono N-aryl Ethylenediamine and Piperazine Derivatives Are GABAA Receptor Blockers: Implications for Psychiatry. Drug Development Research, 21(3), 199-211. [Link]
-
ResearchGate. (n.d.). IC50 values for HIV-PR inhibition. [Link]
-
Ye, Y., et al. (2013). GABAA receptor modulation by piperine and a non-TRPV1 activating derivative. British Journal of Pharmacology, 169(8), 1763-1777. [Link]
-
ResearchGate. (n.d.). Western blot analysis of PI3K and Akt in cells treated with LY294002 and SC-79. [Link]
-
Antiretroviral Drug Resistance. (n.d.). Inhibition of HIV RT IC50, AM. [Link]
-
Clinicalinfo.hiv.gov. (n.d.). Appendix A, Table 3. Characteristics of Nucleoside Reverse Transcriptase Inhibitors. [Link]
-
Porat, Y., et al. (2025). Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields). Cell Death & Disease, 16(3), 1-12. [Link]
-
ResearchGate. (n.d.). Western blot analyses of the PI3K/Akt pathway. [Link]
-
Clinicalinfo.hiv.gov. (n.d.). Appendix A, Table 5. Characteristics of Protease Inhibitors. [Link]
-
The Well Project. (2024). HIV Drug Chart (Overview). [Link]
-
ResearchGate. (n.d.). Western blot analysis of PI3K, p-PI3K, AKT and p-AKT expression in mice injected with SCARA5 overexpression or knockdown cells. [Link]
-
Bio-Rad. (n.d.). PI3K/AKT Cell Signaling Pathway. [Link]
Sources